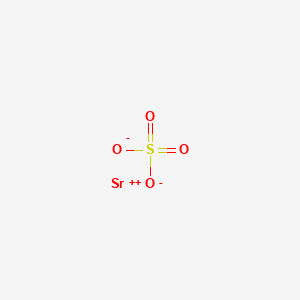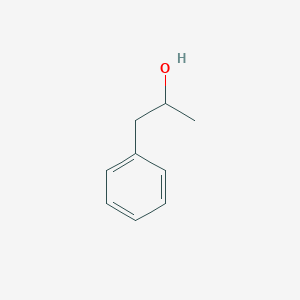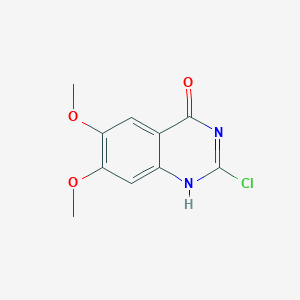
2-氯-6,7-二甲氧基-3H-喹唑啉-4-酮
描述
2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is a chemical compound with the molecular formula C10H9ClN2O3 . It is a quinazolinone derivative, a class of compounds known for their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one includes a quinazolinone core with chlorine and methoxy groups attached. The IUPAC name for this compound is 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is 240.64 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 2 and a topological polar surface area of 59.9 Ų .科学研究应用
Medicine: Tyrosine Kinase Inhibitors
2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is a key intermediate in the synthesis of tyrosine kinase inhibitors like Tandutinib, Erlotinib, and Gefitinib . These compounds are significant in cancer therapy, particularly for non-small-cell lung cancer (NSCLC) and myeloid leukemia (ML). They work by inhibiting the phosphorylation of protein kinases, which are crucial in cell signal transduction and can lead to cancer if mutated .
Agriculture: Antifungal Applications
In agriculture, quinazolinone derivatives have been explored for their antifungal properties against phytopathogenic fungi . This could potentially lead to the development of new fungicides that help protect crops from fungal diseases, thereby supporting food security.
Material Science: Synthesis of Novel Compounds
The compound serves as a reactant in material science for synthesizing novel compounds with potential bioactive properties . These materials could have applications in developing new types of sensors, coatings, or other advanced materials with specialized functions.
Environmental Science: Antibacterial Agents
Quinazolinone derivatives, related to 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one, show promise as antibacterial agents . This is particularly important in the context of rising antibiotic resistance, as these compounds could lead to the development of new classes of antibiotics.
Analytical Chemistry: Reference Standards
In analytical chemistry, this compound is used as a reference material for proficiency testing and quality control . It helps ensure the accuracy and reliability of analytical methods used across various industries.
Biochemistry: Enzyme Inhibition
Quinazolinone derivatives have been reported to exhibit enzyme inhibitory activity, which is crucial in understanding biochemical pathways and developing therapeutic agents . For instance, they have shown α-glucosidase inhibitory activity, which is relevant in diabetes research.
Pharmacology: Drug Discovery
The compound is involved in drug discovery efforts, particularly in the optimization of drugs with a broad range of pharmacological activities . It is a building block for creating molecules that could potentially treat various diseases, including cancer, hypertension, and bacterial infections.
Industrial Applications: Chemical Research and Manufacturing
2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is also significant in industrial applications, where it is used in the synthesis of chemicals that may serve as intermediates for further chemical research or manufacturing processes .
未来方向
The future directions for research on 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one and related quinazolinone derivatives are likely to involve further exploration of their biological activities and potential therapeutic applications. For instance, the installation of a pyridine ring at the 2-position has been suggested as a means of significantly reducing cytotoxicity .
作用机制
Target of Action
The primary target of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is the serine protease dipeptidyl peptidase IV . This enzyme plays a crucial role in glucose metabolism, making it a significant target for managing metabolic diseases.
Mode of Action
2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one interacts with its target by inhibiting the activity of the dipeptidyl peptidase IV enzyme . This inhibition results in an increase in the levels of incretin hormones, which stimulate a decrease in blood glucose levels.
Biochemical Pathways
The compound affects the glucose metabolic pathway. By inhibiting dipeptidyl peptidase IV, it increases the levels of incretin hormones, GLP-1 (glucagon-like peptide-1) and GIP (glucose-dependent insulinotropic polypeptide). These hormones enhance insulin synthesis and release, which in turn promotes the reduction of blood glucose levels .
Result of Action
The molecular effect of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one involves the inhibition of dipeptidyl peptidase IV, leading to an increase in incretin hormone levels . On a cellular level, this results in enhanced insulin synthesis and release, promoting a decrease in blood glucose levels.
Action Environment
The action, efficacy, and stability of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability, with a recommended storage temperature of 2-8°C . Furthermore, factors such as pH and the presence of other substances can potentially impact the compound’s efficacy and interaction with its target.
属性
IUPAC Name |
2-chloro-6,7-dimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-15-7-3-5-6(4-8(7)16-2)12-10(11)13-9(5)14/h3-4H,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOAGRILJPETJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443457 | |
| Record name | 2-CHLORO-6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one | |
CAS RN |
20197-86-8 | |
| Record name | 2-CHLORO-6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




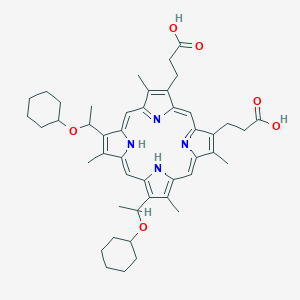
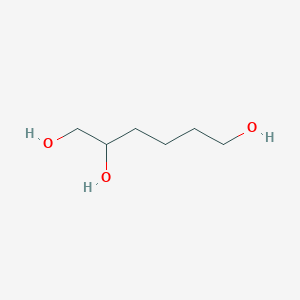
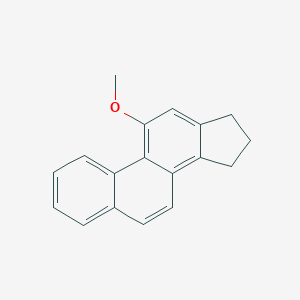
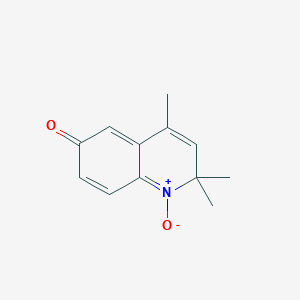
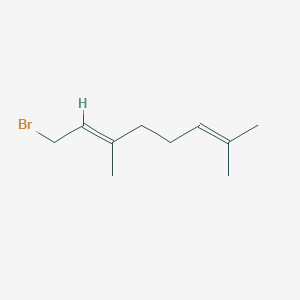
![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)
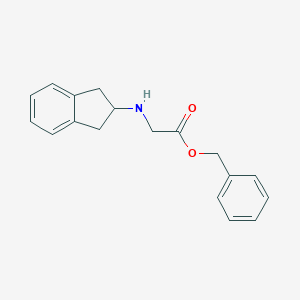
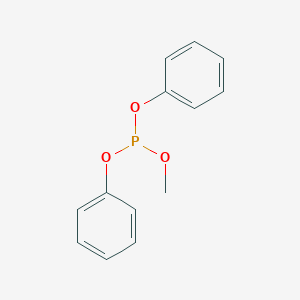
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B48437.png)
![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)

